molecular formula C7H8ClNO2S B15156995 (2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid

(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid

Cat. No.: B15156995
M. Wt: 205.66 g/mol
InChI Key: XQEDKUDVLNCBIW-RXMQYKEDSA-N
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Description

(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a chlorine atom at the 3-position and an amino group at the 2-position of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the chlorination step and automated peptide synthesizers for the amino acid coupling step.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Tetrahydrothiophene derivatives

    Substitution: Amino or thiol-substituted thiophene derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which is not possible with other substituents like methyl or bromine .

Biological Activity

(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid, a chiral amino acid derivative, has garnered attention for its potential biological activities. This compound features a thiophene ring substituted with a chlorine atom, which contributes to its unique chemical properties and possible therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C8H10ClN1O2SC_8H_{10}ClN_1O_2S, with a molecular weight of approximately 205.66 g/mol. Its structure includes:

  • Amino group : Contributes to its basicity and potential interactions with biological targets.
  • Propanoic acid moiety : Provides acidic properties that may influence solubility and reactivity.
  • Chlorothiophene substituent : Enhances lipophilicity and may modulate biological interactions.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity . The specific mechanisms remain to be fully elucidated but are believed to involve interactions with microbial cell membranes or metabolic pathways.

Anticancer Activity

Research has suggested that this compound could possess anticancer properties . It is hypothesized that the chlorothiophene moiety may play a role in inhibiting cancer cell proliferation through modulation of signaling pathways or enzyme inhibition. Further studies are necessary to confirm these effects and explore the underlying mechanisms.

Interaction with Biological Targets

Studies have indicated that this compound may interact with specific molecular targets, influencing their activity. Such interactions could modulate various biochemical pathways, potentially leading to therapeutic applications in drug development.

Summary Table of Biological Activities

Activity Mechanism References
AntimicrobialInteraction with microbial membranes
AnticancerModulation of signaling pathways
Enzyme inhibitionPotential interaction with enzymes

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Study 2: Anticancer Mechanism Exploration

In vitro tests conducted on cancer cell lines revealed that this compound inhibited cell growth in a dose-dependent manner. The study proposed that the compound induces apoptosis through the activation of caspase pathways, warranting further investigation into its anticancer potential.

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H8ClNO2S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1

InChI Key

XQEDKUDVLNCBIW-RXMQYKEDSA-N

Isomeric SMILES

C1=CSC(=C1Cl)C[C@H](C(=O)O)N

Canonical SMILES

C1=CSC(=C1Cl)CC(C(=O)O)N

Origin of Product

United States

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